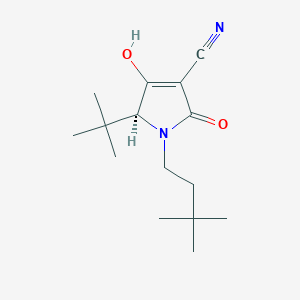![molecular formula C36H43N9O7 B1506684 N2-[n-[n-[1-[[[4-(phenylazo)phenyl]methoxy]carbonyl]-L-prolyl]-L-phenylalanyl]glycyl]-D-arginine CAS No. 35253-75-9](/img/structure/B1506684.png)
N2-[n-[n-[1-[[[4-(phenylazo)phenyl]methoxy]carbonyl]-L-prolyl]-L-phenylalanyl]glycyl]-D-arginine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-[n-[n-[1-[[[4-(phenylazo)phenyl]methoxy]carbonyl]-L-prolyl]-L-phenylalanyl]glycyl]-D-arginine is a complex organic compound that features a combination of amino acids and an azo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-[n-[n-[1-[[[4-(phenylazo)phenyl]methoxy]carbonyl]-L-prolyl]-L-phenylalanyl]glycyl]-D-arginine typically involves multiple steps, starting with the preparation of the individual amino acid derivatives. The key steps include:
Formation of the Azo Group: The azo group is formed by the diazotization of aniline derivatives followed by coupling with phenol derivatives.
Peptide Bond Formation: The amino acids are coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Protection and Deprotection Steps: Protecting groups such as fluorenylmethyloxycarbonyl (Fmoc) are used to protect the amino groups during the synthesis and are later removed under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the repetitive coupling and deprotection steps efficiently. The use of solid-phase peptide synthesis (SPPS) techniques would be advantageous for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The azo group can undergo oxidation to form nitro derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium dithionite (Na2S2O4) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives of the phenyl rings.
Reduction: Amino derivatives of the phenyl rings.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
N2-[n-[n-[1-[[[4-(phenylazo)phenyl]methoxy]carbonyl]-L-prolyl]-L-phenylalanyl]glycyl]-D-arginine has several applications in scientific research:
Medicinal Chemistry: It can be used as a model compound for studying peptide-based drug design and delivery.
Biochemistry: It serves as a probe for studying protein-ligand interactions and enzyme kinetics.
Industrial Applications: It can be used in the development of novel materials with specific binding properties.
Mécanisme D'action
The mechanism of action of N2-[n-[n-[1-[[[4-(phenylazo)phenyl]methoxy]carbonyl]-L-prolyl]-L-phenylalanyl]glycyl]-D-arginine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. The azo group can also undergo photoisomerization, which can be used to control the activity of the compound in a light-dependent manner.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N2-(N-(N-(1-(((4-(Phenylazo)phenyl)methoxy)carbonyl)-L-prolyl)-L-phenylalanyl)glycyl)-L-arginine
- N2-(N-(N-(1-(((4-(Phenylazo)phenyl)methoxy)carbonyl)-L-prolyl)-L-phenylalanyl)glycyl)-D-lysine
Uniqueness
N2-[n-[n-[1-[[[4-(phenylazo)phenyl]methoxy]carbonyl]-L-prolyl]-L-phenylalanyl]glycyl]-D-arginine is unique due to its specific combination of amino acids and the presence of an azo group, which imparts unique photochemical properties. This makes it particularly useful in applications where light-controlled activation is desired.
Propriétés
Numéro CAS |
35253-75-9 |
|---|---|
Formule moléculaire |
C36H43N9O7 |
Poids moléculaire |
713.8 g/mol |
Nom IUPAC |
(2R)-5-(diaminomethylideneamino)-2-[[2-[[(2S)-3-phenyl-2-[[(2S)-1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C36H43N9O7/c37-35(38)39-19-7-13-28(34(49)50)41-31(46)22-40-32(47)29(21-24-9-3-1-4-10-24)42-33(48)30-14-8-20-45(30)36(51)52-23-25-15-17-27(18-16-25)44-43-26-11-5-2-6-12-26/h1-6,9-12,15-18,28-30H,7-8,13-14,19-23H2,(H,40,47)(H,41,46)(H,42,48)(H,49,50)(H4,37,38,39)/t28-,29+,30+/m1/s1 |
Clé InChI |
XGSIHMYTSNNUNE-NGDRWEMDSA-N |
SMILES |
C1CC(N(C1)C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCC(=O)N[C@H](CCCN=C(N)N)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O |
| 35253-75-9 | |
Séquence |
PFGR |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1506604.png)


![13-hydroxy-10,16-di(pyren-1-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B1506634.png)









![4-Chlorofuro[3,2-c]pyridine hydrochloride](/img/structure/B1506680.png)
